molecular formula C23H29N3O4 B2460905 5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898464-81-8

5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2460905
CAS No.: 898464-81-8
M. Wt: 411.502
InChI Key: ICFCLLQOJXEXRG-UHFFFAOYSA-N
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Description

5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21-15-20(16-24-11-13-25(14-12-24)19-7-3-1-4-8-19)29-17-22(21)30-18-23(28)26-9-5-2-6-10-26/h1,3-4,7-8,15,17H,2,5-6,9-14,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCLLQOJXEXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₂
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyranones, including this compound, exhibit significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research indicates that the compound possesses anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant for potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Findings

  • Case Study on Antimicrobial Activity : A study conducted on synthesized derivatives demonstrated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa at concentrations as low as 50 µg/mL .
  • Anticancer Evaluation : In a recent in vitro study, the compound was tested against human hepatocellular carcinoma cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM . This suggests a strong potential for development into a therapeutic agent for cancer treatment.
  • Enzyme Inhibition Studies : The compound's effect on AChE was assessed, revealing an IC50 value of 45 µM, indicating moderate inhibitory activity comparable to existing AChE inhibitors .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModerate AChE inhibition

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyranone framework and subsequent functionalization. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticonvulsant Activity

Research indicates that compounds similar to 5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one exhibit anticonvulsant properties. Initial screening methods like the maximal electroshock (MES) test have shown promising results, suggesting that this compound could be explored further for treating epilepsy or other seizure disorders .

Antimicrobial Properties

Studies have demonstrated that derivatives of compounds containing piperidine and pyranone structures possess significant antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth through interaction with cellular components .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. Molecular docking studies suggest that it interacts effectively with targets involved in cancer progression .

Binding Studies

Binding studies with bovine serum albumin (BSA) have shown strong interactions, indicating good bioavailability and distribution properties within biological systems. The binding affinity suggests potential for therapeutic applications where prolonged circulation time in the bloodstream is advantageous .

Case Study: Anticonvulsant Screening

In a study assessing various piperidine derivatives, 5-[2-oxo-2-(piperidin-1-yl)ethoxy]-2-[(4-phenyipiperazin-l-y)methyl]-4H-pyran-4-one was identified as one of the most effective candidates in reducing seizure activity in animal models, demonstrating a favorable safety profile alongside efficacy .

Case Study: Antimicrobial Efficacy

A series of synthesized compounds related to this structure were tested against multiple bacterial strains using disc diffusion methods, revealing that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Tables

Application AreaActivity TypeReference
AnticonvulsantEffective in models
AntimicrobialStrong against bacteria
AnticancerInduces apoptosis

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